molecular formula C13H15ClO4 B13854832 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate

Cat. No.: B13854832
M. Wt: 270.71 g/mol
InChI Key: QEHFNJVDZAVGEJ-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is a useful intermediate in organic synthesis processes and is often employed in the preparation of α- and β-monoglycerides.

Preparation Methods

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in ester hydrolysis reactions, the compound interacts with water or hydroxide ions to break the ester bond, forming the corresponding alcohol and acid . The specific pathways and molecular targets involved can vary based on the reaction conditions and the presence of catalysts or enzymes .

Comparison with Similar Compounds

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:

    Methyl 4-chlorobenzoate: Similar in structure but with a simpler ester group.

    Ethyl 4-chlorobenzoate: Another ester with a slightly larger alkyl group.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate: Similar structure but without the chlorine atom on the benzene ring.

The uniqueness of this compound lies in its specific ester group, which can impart different reactivity and properties compared to other esters .

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate

InChI

InChI=1S/C13H15ClO4/c1-13(2)17-8-11(18-13)7-16-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

QEHFNJVDZAVGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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